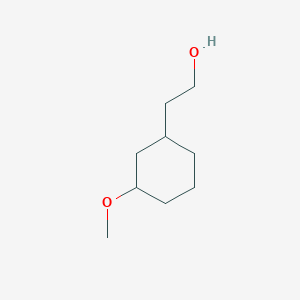
2-(3-Methoxycyclohexyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxycyclohexyl)ethan-1-ol is an organic compound with the molecular formula C9H18O2 It is a cyclohexane derivative with a methoxy group at the 3-position and an ethan-1-ol group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxycyclohexyl)ethan-1-ol can be achieved through several methods. One common approach involves the alkylation of 3-methoxycyclohexanone with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Another method involves the reduction of 2-(3-methoxycyclohexyl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to an alcohol group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic hydrogenation and other advanced techniques may be employed to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxycyclohexyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 2-(3-Methoxycyclohexyl)ethanone, 2-(3-Methoxycyclohexyl)ethanoic acid
Reduction: 2-(3-Methoxycyclohexyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxycyclohexyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound as a precursor or active ingredient.
Industry: It can be used in the production of specialty chemicals, fragrances, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxycyclohexyl)ethan-1-ol depends on its specific application. In chemical reactions, the compound’s functional groups (methoxy and alcohol) participate in various interactions, such as hydrogen bonding, nucleophilic attack, and electrophilic addition. These interactions determine the compound’s reactivity and the pathways it follows in different reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Methoxycyclohexyl)ethanone
- 2-(3-Methoxycyclohexyl)ethanoic acid
- 2-(3-Methoxycyclohexyl)ethane
Uniqueness
2-(3-Methoxycyclohexyl)ethan-1-ol is unique due to the presence of both a methoxy group and an alcohol group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications. Its structural features allow for diverse chemical transformations, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C9H18O2 |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2-(3-methoxycyclohexyl)ethanol |
InChI |
InChI=1S/C9H18O2/c1-11-9-4-2-3-8(7-9)5-6-10/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
GGGIZONBIPIHLD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCC(C1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate](/img/structure/B13332927.png)
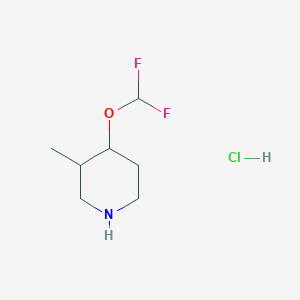
![(S)-2-(1-Aminoethyl)-3-benzylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13332948.png)

![tert-Butyl 4-methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13332959.png)

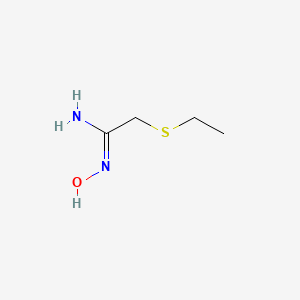

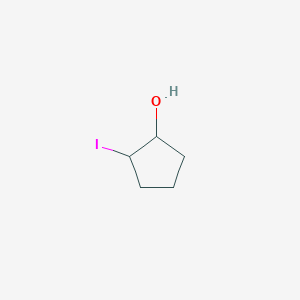

![1-ethyl-4-[(tetrahydro-2H-pyran-4-yl)amino]-1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrazide](/img/structure/B13333004.png)
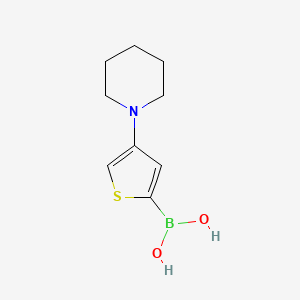
![1-Azaspiro[4.4]nonan-6-one](/img/structure/B13333014.png)
![1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide](/img/structure/B13333017.png)
